molecular formula C12H13NS B11896928 2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole

2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole

Cat. No.: B11896928
M. Wt: 203.31 g/mol
InChI Key: AHFRGLGXXWTPFQ-UHFFFAOYSA-N
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Description

2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole is a heterocyclic organic compound with the molecular formula C12H13NS. It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1,2,3,4-tetrahydronaphthalene with sulfur and nitrogen sources under controlled temperature and pressure . The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized synthetic routes to enhance yield and reduce production costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

2-methyl-6,7,8,9-tetrahydrobenzo[e][1,3]benzothiazole

InChI

InChI=1S/C12H13NS/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h6-7H,2-5H2,1H3

InChI Key

AHFRGLGXXWTPFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2CCCC3

Origin of Product

United States

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